3-Bromo-2-fluorobenzenesulfonamide
Description
3-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, and a sulfonamide (-SO₂NH₂) functional group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and bromine, which modulate electronic properties, solubility, and reactivity. Sulfonamides are widely utilized as enzyme inhibitors (e.g., carbonic anhydrase) and intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
3-bromo-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUBKRBKZHCPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-2-fluorobenzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-2-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and mass spectrometry .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
3-Bromo-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the production of DNA, RNA, and proteins, leading to the antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Bromo-2-fluorobenzenesulfonamide vs. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide ():
Replacing the benzene ring with a pyridine ring introduces nitrogen, increasing polarity and hydrogen-bonding capacity. The pyridyl derivative’s crystal structure (bond angles: C6–H6B–C6–H6C = 109.5°, C10–C13–H13A = 109.5°) suggests steric constraints that may reduce reactivity compared to the planar benzene analog .This compound vs. 3-Bromo-2-fluorobenzotrifluoride ():
Replacing the sulfonamide group with a trifluoromethyl (-CF₃) group enhances hydrophobicity and electron-withdrawing effects. The trifluoromethyl derivative’s boiling point and density are likely higher (inferred from analogs in : d = 1.72 g/cm³ for bromo-chloro-fluorobenzenes) due to increased molecular mass and halogen content .
Halogen Substitution Patterns
This compound vs. 1-Bromo-3-chloro-5-fluorobenzene ():
Chlorine substitution at position 3 instead of bromine reduces steric bulk but maintains strong electron-withdrawing effects. The molecular weight difference (209.45 g/mol for bromo-chloro-fluorobenzene vs. ~264 g/mol estimated for the sulfonamide) impacts solubility and melting points .This compound vs. 3-Bromo-2-fluoro-5-methylphenylboronic acid ():
The boronic acid group (-B(OH)₂) introduces cross-coupling reactivity (e.g., Suzuki-Miyaura reactions), which the sulfonamide lacks. However, the sulfonamide’s -SO₂NH₂ group enables hydrogen bonding, enhancing biological target interactions .
Physicochemical Properties and Reactivity
Table 1: Comparative Data for Selected Compounds
*Estimated based on structural analogs.
Key Findings:
- Solubility: Sulfonamide derivatives generally exhibit higher aqueous solubility than trifluoromethyl or boronic acid analogs due to polar -SO₂NH₂ groups.
- Thermal Stability: Bromine and fluorine substituents increase thermal stability; for example, 1-Bromo-3-chloro-5-fluorobenzene has a boiling point of ~250°C (inferred from ) .
- Reactivity: Sulfonamides are less reactive in cross-coupling reactions compared to boronic acids but more versatile in hydrogen-bond-driven biological interactions .
Research Implications and Limitations
While direct experimental data on this compound are sparse, comparisons with its analogs suggest:
- Medicinal Chemistry Potential: The sulfonamide group and halogen arrangement make it a candidate for targeting enzymes like carbonic anhydrase, similar to FDA-approved sulfonamide drugs.
- Synthetic Challenges: Steric hindrance from bromine and fluorine may complicate further functionalization (e.g., nucleophilic substitution), as seen in pyridyl sulfonamide derivatives .
Limitations:
- Lack of explicit melting/boiling point data for the target compound.
Biological Activity
3-Bromo-2-fluorobenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrFNO₂S. The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, making it a candidate for various therapeutic applications.
The primary mechanism of action for this compound involves its role as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial synthesis of folic acid, which is necessary for nucleic acid production. By inhibiting DHPS, the compound disrupts bacterial growth and replication, leading to its antibacterial effects.
Antibacterial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial activity. In vitro studies have demonstrated that this compound can inhibit various strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.1 to 0.4 μg/mL against specific strains like Staphylococcus epidermidis and Staphylococcus aureus .
Anticancer Potential
In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Similar compounds have been identified as selective inhibitors of kinases involved in cancer pathways, indicating potential applications in oncology. The unique combination of bromine and fluorine atoms may enhance the compound's ability to stabilize transition states, thus increasing its effectiveness as a therapeutic agent.
Table 1: Biological Activity Data
| Compound Name | MIC (μg/mL) | Target Organism | Activity Type |
|---|---|---|---|
| This compound | ≤ 6.25 | S. epidermidis | Antibacterial |
| Linezolid | ≤ 0.8 | MDR/BPSE | Antibacterial |
| Compound X | 0.1 | S. aureus | Antibacterial |
| Compound Y | IC50 = 14 | H9c2 Cells (Cardiomyocytes) | Cytotoxicity |
Case Study: Antimicrobial Efficacy
A study assessed the antibacterial efficacy of several sulfonamide derivatives against clinical isolates of S. epidermidis. The results indicated that compounds with electron-withdrawing groups in the meta position exhibited enhanced activity compared to those with less electronegative substituents .
Toxicity Profile
The toxicity of this compound has also been evaluated. In cytotoxicity assays against cardiomyocytes (H9c2 cells), the compound exhibited an IC50 value ranging from 14 to 28 μg/mL, indicating moderate toxicity levels compared to standard chemotherapeutics like doxorubicin . This suggests a favorable therapeutic window for potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
